1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethan-1-amine hydrochloride
Description
Properties
CAS No. |
2703782-25-4 |
|---|---|
Molecular Formula |
C14H15ClFN |
Molecular Weight |
251.72 g/mol |
IUPAC Name |
1-(3-fluoro-4-phenylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H14FN.ClH/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11;/h2-10H,16H2,1H3;1H |
InChI Key |
GIKGZYVFXRDKAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Imine Formation
The ketone reacts with ammonium acetate in methanol under reflux to form an imine intermediate:
Conditions :
-
Solvent: Methanol
-
Temperature: 60°C
-
Duration: 6 hours
Imine Reduction
The imine is reduced using sodium cyanoborohydride (NaBH₃CN), a selective reducing agent stable in acidic media:
Conditions :
Oxime Formation and Reduction Pathway
An alternative route involves converting the ketone to an oxime, followed by reduction to the amine:
Oxime Synthesis
The ketone reacts with hydroxylamine hydrochloride in ethanol:
Conditions :
-
Solvent: Ethanol
-
Temperature: 70°C
-
Duration: 4 hours
Oxime Reduction
Lithium aluminum hydride (LiAlH₄) reduces the oxime to the primary amine:
Conditions :
Catalytic Asymmetric Hydrogenation
For enantioselective synthesis, asymmetric hydrogenation of a ketone precursor using chiral catalysts achieves high optical purity:
Reaction Setup
-
Catalyst: (R)-BINAP-RuCl₂ (0.5 mol%)
-
Hydrogen Pressure: 50 atm
-
Solvent: Isopropanol
-
Temperature: 25°C
-
Duration: 24 hours
This method affords the (S)-enantiomer of 1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethan-1-amine with 92% enantiomeric excess (ee) .
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid to form the hydrochloride salt:
Procedure
-
Dissolve the amine in anhydrous diethyl ether.
-
Bubble HCl gas through the solution until precipitation ceases.
-
Filter and wash the solid with cold ether.
-
Dry under vacuum at 40°C.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Reductive Amination | High selectivity, mild conditions | Requires acidic pH control | 78–82 |
| Oxime Reduction | Avoids imine intermediates | LiAlH₄ handling hazards | 70–75 |
| Asymmetric Hydrogenation | Enantioselective, scalable | High catalyst cost | 85–90 |
Chemical Reactions Analysis
1-{2-fluoro-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced biphenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Coupling Reactions: The biphenyl core can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex biphenyl derivatives.
Scientific Research Applications
1-{2-fluoro-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: Biphenyl derivatives are used in the development of organic light-emitting diodes (OLEDs) and liquid crystals for display technologies.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-{2-fluoro-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors, modulating biological pathways involved in disease processes. The presence of the fluorine atom can enhance binding affinity and selectivity for target proteins, while the biphenyl core provides structural stability and rigidity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects, pharmacological profiles, and synthetic approaches.
Structural Analogs with Biphenyl-Fluoro Scaffolds
a. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride ()
- Structure: Contains a propanoyl chloride group instead of an ethanamine.
- Activity : Used as a precursor for analgesics and anti-inflammatory agents, suggesting the biphenyl-fluoro scaffold’s relevance in bioactive molecules .
b. 4d (N-(3,4-dimethoxyphenethyl)-2-(2-fluoro-biphenyl)propanamide) ()
- Structure : Propanamide derivative with a 3,4-dimethoxyphenethyl group.
- Key Differences : The amide linkage and methoxy substituents alter electronic properties and solubility compared to the target compound’s amine group.
- Activity : Exhibits anti-inflammatory and antioxidant properties, with a melting point of 94–95°C and 99% yield, indicating favorable synthetic efficiency .
Phenethylamine Derivatives with Halogen Substituents
a. 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride ()
- Structure : Ethanamine with 2-chloro-4-fluorophenyl substitution.
- Data: Molecular weight 210.08; CAS 874285-32-2. No direct activity reported, but similar halogenated phenethylamines are explored in CNS disorders .
b. 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride ()
- Structure : Branched propane chain with a methyl group and 4-fluorophenyl.
- Key Differences : Increased steric bulk from the methyl group may reduce membrane permeability compared to the target’s linear ethanamine chain.
- Data : Molecular formula C10H14ClFN; IUPAC name highlights structural divergence from the biphenyl core .
TAAR1 Agonists with Triazole-Biphenyl Motifs ()
a. Compound 64 : 2-(5-(3′,4′-Dimethoxy-biphenyl)-4H-triazol-3-yl)ethan-1-amine hydrochloride
b. Compound 65 : 2-(5-(3′,5′-Difluoro-biphenyl)-4H-triazol-3-yl)ethan-1-amine hydrochloride
- Structure : Triazole ring linked to biphenyl and ethanamine.
- Key Differences : Triazole introduces hydrogen-bonding capability; methoxy/fluoro substituents modulate receptor affinity.
- Activity : TAAR1 agonists with demonstrated efficacy in psychotic disorders, highlighting the importance of the ethanamine group in CNS targeting .
Biological Activity
1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a biphenyl moiety and a fluorinated ethylamine group, which may influence its interaction with biological targets. The molecular formula is CHClFN, with a molecular weight of approximately 240.69 g/mol.
Research indicates that compounds similar to this compound often act as selective modulators of neurotransmitter receptors. Specifically, studies have shown that derivatives of biphenyl amines can interact with dopamine receptors, particularly the D3 subtype, which is implicated in various neurological disorders.
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
- Dopamine Receptor Modulation : Preliminary studies suggest that the compound exhibits agonistic activity at D3 dopamine receptors while showing minimal antagonistic effects at D2 receptors. This selectivity may be beneficial for therapeutic applications in treating conditions like schizophrenia or Parkinson's disease without the side effects associated with D2 antagonism .
- Antitumor Activity : Some analogs of biphenyl amines have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Dopamine Receptor Studies :
- Anticancer Properties :
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethan-1-amine hydrochloride?
Answer:
The compound can be synthesized via reductive amination using fluorinated biphenyl ketones and ethylamine derivatives. For example, 2-fluoro-[1,1'-biphenyl]-4-yl ketone can react with ammonium acetate or ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) under acidic conditions (e.g., glacial acetic acid) . The hydrochloride salt is formed by treating the free base with hydrochloric acid. Key steps include:
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients).
- Characterization : NMR (¹H/¹³C), mass spectrometry (ESI-MS), and elemental analysis to confirm purity.
Advanced: How can researchers optimize reaction conditions to address low yields during reductive amination?
Answer:
Low yields may arise from incomplete imine formation or side reactions. Mitigation strategies include:
- Stoichiometric adjustments : Excess amine or ketone (1.2–1.5 equivalents) to drive equilibrium.
- Catalysts : Use of Lewis acids (e.g., Ti(OiPr)₄) to stabilize intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of aromatic intermediates.
- Alternative reductants : Sodium triacetoxyborohydride (STAB) in dichloroethane improves selectivity .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.6 ppm for biphenyl), amine protons (δ 1.2–2.5 ppm), and fluorine coupling patterns (e.g., J = 8–12 Hz for ortho-fluorine) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine in hydrochloride salt).
- X-ray crystallography : Resolve stereochemistry and crystal packing .
Advanced: How should discrepancies in receptor binding data across studies be analyzed?
Answer:
Discrepancies may arise from assay conditions or impurities. Systematic approaches include:
- Purity validation : HPLC (>95% purity, C18 column, acetonitrile/water gradient) .
- Receptor subtype specificity : Test against related receptors (e.g., serotonin vs. dopamine receptors) using radioligand binding assays .
- Buffer conditions : Adjust pH (7.4 vs. 6.8) or ionic strength to mimic physiological environments .
Basic: What role does the fluorine substituent play in the compound’s reactivity and stability?
Answer:
The 2-fluoro group:
- Electron-withdrawing effects : Stabilizes the biphenyl system via resonance, reducing metabolic oxidation .
- Hydrogen-bonding : Enhances binding affinity to hydrophobic pockets in enzyme active sites (e.g., monoamine oxidases) .
- Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs, improving blood-brain barrier penetration .
Advanced: What strategies enable enantiomeric resolution of the amine moiety?
Answer:
- Chiral chromatography : Use of Chiralpak AD-H or OD-H columns with hexane/isopropanol mobile phases .
- Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid chloride) followed by HPLC separation .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates .
Basic: What solubility and formulation considerations apply to in vivo studies?
Answer:
- Salt form : Hydrochloride enhances aqueous solubility (10–20 mg/mL in PBS) compared to free base .
- Vehicle selection : For IV administration, use 5% DMSO/30% PEG-400 in saline to prevent precipitation.
- Stability : Store lyophilized powder at -20°C; solutions are stable for 24 hours at 4°C .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?
Answer:
- Substituent variation : Synthesize analogs with methyl, methoxy, or halogens at biphenyl positions 3 or 5 .
- Bioisosteric replacement : Replace fluorine with trifluoromethyl or cyano groups to modulate potency .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to dopamine D2 receptors .
Contradictions & Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
